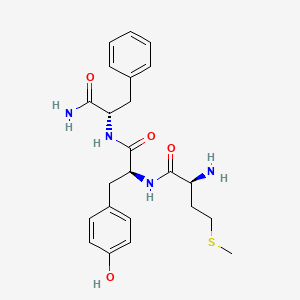
Met-tyr-phe amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Met-tyr-phe amide is a tripeptide composed of methionine, tyrosine, and phenylalanine residues
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Met-tyr-phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids, typically using TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow similar principles as SPPS but allow for higher throughput and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at the methionine and tyrosine residues. Common oxidizing agents include hydrogen peroxide and periodinane.
Reduction: Reduction reactions can target the disulfide bonds if present, using agents like DTT (dithiothreitol).
Substitution: Nucleophilic substitution reactions can occur at the phenylalanine residue, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane for selective oxidation of tyrosine.
Reduction: DTT for reducing disulfide bonds.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from methionine oxidation.
Reduction: Cleavage of disulfide bonds, leading to free thiol groups.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
Met-tyr-phe amide has diverse applications across various scientific disciplines:
作用机制
The mechanism of action of Met-tyr-phe amide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds, while the aromatic rings of tyrosine and phenylalanine contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Met-tyr-phe amide can be compared with other tripeptides like Phe-Phe-Tyr and Tyr-Phe-Phe:
Phe-Phe-Tyr: Similar in structure but differs in the sequence, affecting its self-assembly properties and biological activity.
Tyr-Phe-Phe: Another tripeptide with distinct properties due to the different arrangement of amino acids.
Uniqueness: this compound’s unique sequence and structural properties make it a valuable compound for studying peptide interactions and developing new therapeutic agents .
属性
分子式 |
C23H30N4O4S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
InChI 键 |
BNRNLMADYYTCTK-UFYCRDLUSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
规范 SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


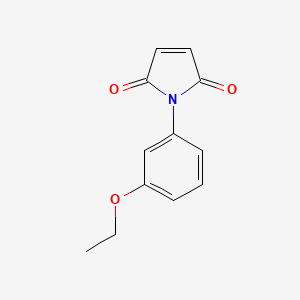
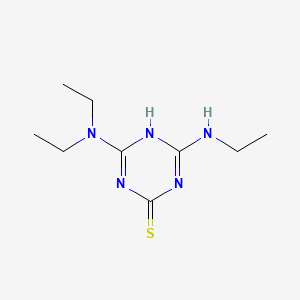
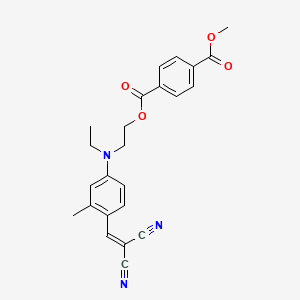
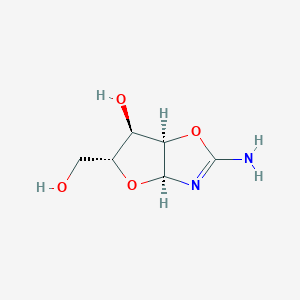
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
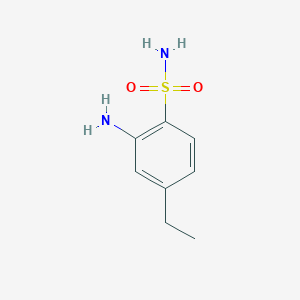
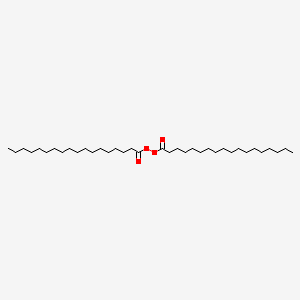
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
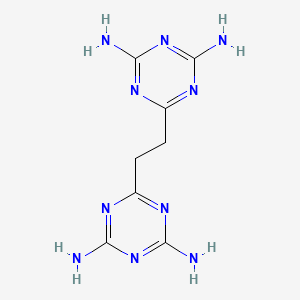
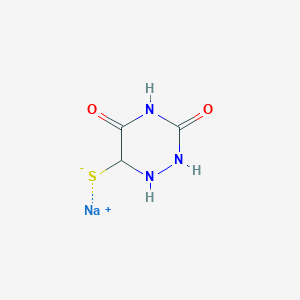
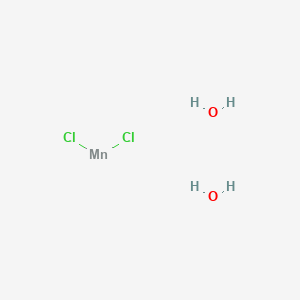
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
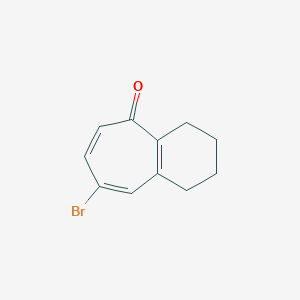
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
